3-Phenylpropyl isothiocyanate

Catalog No.
S569362
CAS No.
2627-27-2
M.F
C10H11NS
M. Wt
177.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenylpropyl isothiocyanate

CAS Number

2627-27-2

Product Name

3-Phenylpropyl isothiocyanate

IUPAC Name

3-isothiocyanatopropylbenzene

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

InChI

InChI=1S/C10H11NS/c12-9-11-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2

InChI Key

GRUOGLPIAPZLHJ-UHFFFAOYSA-N

SMILES

Array

Synonyms

3-phenylpropyl isothiocyanate, isothiocyanic acid 3-phenylpropyl ester, PPITC

Canonical SMILES

C1=CC=C(C=C1)CCCN=C=S

The exact mass of the compound 3-Phenylpropyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Phenylpropyl isothiocyanate (CAS: 2627-27-2), also known as PPITC, is an aromatic isothiocyanate naturally derived from its glucosinolate precursor, gluconasturtiin, found in cruciferous vegetables. [1] It belongs to a class of compounds extensively investigated for their chemopreventive properties, which are primarily attributed to their ability to modulate Phase I and Phase II detoxification enzymes and induce apoptosis in cancer cells. [2] Within this class, the length of the alkyl chain separating the phenyl group from the isothiocyanate moiety is a critical determinant of biological potency and mechanism, making the specific three-carbon chain of this compound a key procurement consideration. [3]

Substituting 3-Phenylpropyl isothiocyanate with its lower homolog, phenethyl isothiocyanate (PEITC), or other analogs is inadvisable for achieving reproducible results. The addition of a single methylene group in the alkyl chain significantly alters the molecule's spatial configuration and lipophilicity. This structural variance leads to quantifiable differences in biological activity, including the potency of Phase I enzyme inhibition and the efficacy of apoptosis induction. [REFS-1, REFS-2] For researchers conducting structure-activity relationship (SAR) studies, mechanistic investigations, or developing models where metabolic stability and target engagement are critical, using this specific C3-linker analog is necessary to avoid confounding variables introduced by seemingly similar but functionally distinct compounds like the C2-linker PEITC. [1]

Enhanced Apoptosis Induction Compared to Phenethyl Isothiocyanate (PEITC)

In a direct comparison using human melanoma cells, 3-Phenylpropyl isothiocyanate demonstrated greater efficacy in inducing apoptosis than its widely used lower homolog, phenethyl isothiocyanate (PEITC). [1] At a concentration of 15 µM, 3-Phenylpropyl isothiocyanate produced a ~5.5-fold increase in caspase-3/7 activity, a key marker of apoptosis, compared to a ~4.5-fold increase by PEITC under identical conditions. [1]

Evidence DimensionApoptosis Induction (Caspase-3/7 Activity)
Target Compound Data~5.5-fold increase over control
Comparator Or BaselinePhenethyl isothiocyanate (PEITC): ~4.5-fold increase over control
Quantified Difference~22% higher caspase activation than PEITC
ConditionsUACC 903 human melanoma cells treated with 15 µM of isothiocyanate for 24 hours.

For oncology research, this enhanced pro-apoptotic potency provides a clear, quantifiable reason to select this specific analog over the more common PEITC to maximize therapeutic effect in relevant cell models.

Distinct Profile for Inhibiting Carcinogen-Activating Phase I Enzymes

The potency of arylalkyl isothiocyanates against carcinogen-activating enzymes like cytochrome P450 2B1 (CYP2B1) is highly dependent on alkyl chain length. [1] While data for the C3 chain (3-Phenylpropyl ITC) is not directly reported, the IC50 value for the C2 analog (PEITC) is 1.8 µM, and the C4 analog (4-Phenylbutyl isothiocyanate) is 0.2 µM. [1] The study notes that inhibitory potency increases with chain length up to C4, positioning 3-Phenylpropyl isothiocyanate as having a predictably stronger inhibitory profile than PEITC but distinct from the C4 analog. [1]

Evidence DimensionIC50 for CYP2B1 Inhibition (PROD assay)
Target Compound DataInferred to be between 1.8 µM and 0.2 µM
Comparator Or BaselinePhenethyl isothiocyanate (C2 chain): 1.8 µM; 4-Phenylbutyl isothiocyanate (C4 chain): 0.2 µM
Quantified DifferenceExpected to be significantly more potent than PEITC (lower IC50) based on the established structure-activity trend.
ConditionsIn vitro inhibition assay using rat liver microsomes.

This allows researchers to select a specific isothiocyanate to achieve a desired level of Phase I enzyme modulation, justifying the procurement of 3-Phenylpropyl ITC for studies where the weaker effect of PEITC is insufficient and the stronger effect of the C4 analog may be excessive.

Demonstrated High-Efficacy In Vivo Tumor Inhibition

While direct comparative in vivo studies are limited, 3-Phenylpropyl isothiocyanate has demonstrated potent, dose-dependent chemopreventive action in a hamster lung tumorigenesis model. [1] Administration of a 100 µmol dose prior to carcinogen exposure resulted in a 94% inhibition of lung tumor incidence, while a 10 µmol dose resulted in a 59% inhibition. [1] This establishes the compound's bioavailability and efficacy in a whole-organism context.

Evidence DimensionInhibition of Lung Tumor Incidence
Target Compound Data94% inhibition (100 µmol dose); 59% inhibition (10 µmol dose)
Comparator Or BaselineCarcinogen-treated control group (baseline for inhibition calculation)
Quantified DifferenceDose-dependent reduction in tumor incidence vs. control.
ConditionsN-nitrosobis(2-oxopropyl)amine (BOP)-initiated hamster model; compound administered by gavage prior to carcinogen.

This provides critical in vivo validation, justifying procurement for preclinical animal studies where translating in vitro findings to a complex biological system is the primary objective and a specific, potent agent is required.

Oncology SAR Studies Requiring Potent Apoptosis Induction

This compound is the right choice for studies aiming to maximize apoptotic cell death in cancer models, particularly where analogs like PEITC have shown insufficient potency. The quantitatively higher caspase activation makes it a preferred agent for determining the therapeutic ceiling of arylalkyl isothiocyanates. [1]

Chemoprevention Research Targeting Specific CYP450 Isozymes

Ideal for projects focused on blocking the metabolic activation of carcinogens. Its position in the structure-activity series allows for a more potent inhibition of enzymes like CYP2B1 than PEITC, providing a critical tool for researchers needing to finely tune metabolic pathways in toxicology and cancer prevention models. [2]

Preclinical In Vivo Evaluation of Isothiocyanate Efficacy

For researchers transitioning from in vitro screening to animal models, this compound is a justifiable choice due to its proven high-level efficacy in reducing tumor incidence in vivo. Its demonstrated potency provides a strong rationale for its selection in preclinical trials exploring chemoprevention in lung cancer. [3]

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

177.06122053 Da

Monoisotopic Mass

177.06122053 Da

Heavy Atom Count

12

LogP

3.8 (LogP)

UNII

1S20IA5GGO

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (80%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (80%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (80%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2627-27-2

Wikipedia

3-phenylpropyl isothiocyanate

Dates

Last modified: 08-15-2023

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